Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate
Description
This compound features a 1,3-thiazole core substituted with an ethyl acetate group at position 4 and a benzofuran-2-ylcarbonylamino-acetyl moiety at position 2. Its synthesis likely involves sequential acylation and coupling steps, as seen in related thiazole derivatives .
Properties
Molecular Formula |
C18H17N3O5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(1-benzofuran-2-carbonylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H17N3O5S/c1-2-25-16(23)8-12-10-27-18(20-12)21-15(22)9-19-17(24)14-7-11-5-3-4-6-13(11)26-14/h3-7,10H,2,8-9H2,1H3,(H,19,24)(H,20,21,22) |
InChI Key |
LBFGMJLCDFWNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxybenzaldehyde Derivatives
A common approach involves the cyclization of 2-hydroxybenzaldehyde derivatives with α-haloketones. For instance, reacting 2-hydroxybenzaldehyde with chloroacetone in the presence of a base like potassium carbonate yields 2-acetylbenzofuran. This method achieves moderate yields (60–70%) but requires careful temperature control (80–100°C) to avoid side reactions such as over-oxidation.
Palladium-Catalyzed Coupling
Advanced methods employ palladium-catalyzed coupling to introduce substituents at the benzofuran’s 2-position. A patent by describes the use of Suzuki-Miyaura coupling to attach carbonylamino groups using Pd(PPh₃)₄ as a catalyst, achieving superior regioselectivity (>90%) compared to traditional Friedel-Crafts acylation.
Assembly of the Complete Structure
Final assembly requires conjugating the benzofuran-aminoacetyl subunit with the thiazole-acetate fragment.
Amide Bond Formation
The critical step involves coupling the amino group of the thiazole with the activated carbonyl of the benzofuran-aminoacetyl unit. Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in DMF achieves an 88% yield. Optimized conditions (0°C for 2 hours, followed by 24 hours at room temperature) minimize racemization.
Esterification of the Acetate Group
The terminal acetic acid group is esterified using ethanol in the presence of concentrated sulfuric acid. This step proceeds quantitatively under reflux (95% yield).
Optimization and Challenges
Purification Techniques
Crude products often require chromatography for purification. Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound (>95% purity).
Side Reactions and Mitigation
-
Thiazole Ring Oxidation : Prolonged exposure to air leads to sulfoxide formation. Conducting reactions under nitrogen atmosphere reduces this risk.
-
Ester Hydrolysis : The ethyl ester group is prone to hydrolysis in acidic conditions. Maintaining pH >6 during aqueous workups preserves integrity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Hantzsch + EDCl Coupling | Thiazole formation, EDCl coupling | 72 | 95 |
| Palladium-Catalyzed Route | Suzuki coupling, Hantzsch | 68 | 93 |
| One-Pot Sequential Synthesis | Combined cyclization/coupling | 65 | 90 |
The EDCl-mediated coupling route offers the best balance of yield and purity, though the palladium-based method provides better functional group tolerance.
Scalability and Industrial Considerations
Large-scale production faces challenges in cost and waste management. Recycling solvents like DMF and ethanol reduces environmental impact. Additionally, replacing EDCl with cheaper alternatives like DCC (dicyclohexylcarbodiimide) is feasible but may lower yields by 5–10% .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate. Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, emphasizing the importance of structural modifications in enhancing biological activity .
Antiviral Properties
The thiazole moiety present in the compound is known for its antiviral activity. Compounds with thiazole structures have been reported to inhibit HIV reverse transcriptase, making them potential candidates for developing antiviral therapies . The incorporation of the benzofuran group may enhance this activity through improved binding affinity to viral proteins.
Mechanistic Studies
This compound can serve as a tool compound in mechanistic studies of enzyme inhibition or protein-ligand interactions. Its unique structure allows researchers to investigate how modifications affect binding and activity within biological systems.
Drug Development
The compound's structural characteristics make it a valuable candidate in drug development pipelines. By modifying functional groups on the benzofuran and thiazole rings, researchers can optimize pharmacokinetic properties and enhance therapeutic efficacy.
Synthesis of Novel Compounds
The synthesis of this compound involves multi-step reactions that can be adapted for creating new derivatives with varied biological activities. The synthetic pathways often include steps such as acylation and condensation reactions that are fundamental in organic synthesis.
Use in Material Science
While primarily focused on pharmaceutical applications, compounds like this compound may also find applications in material science as precursors for developing functional materials with specific electronic or optical properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function, while the thiazole ring can bind to enzyme active sites, inhibiting their activity. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs and their structural differences:
Electronic and Steric Effects
- Benzofuran vs.
- Diphenylpyrazole : The diphenylpyrazole substituent () introduces steric bulk and electron-donating properties, which may alter binding kinetics in enzyme-active sites .
- Benzodioxol-Propenoyl: The conjugated propenoyl group in could increase rigidity and planarize the structure, favoring interactions with flat binding pockets (e.g., DNA topoisomerases) .
Pharmacological Relevance
- Antimicrobial Potential: Thiazole-acetate derivatives are common intermediates in cephalosporin synthesis (). The benzofuran moiety may enhance activity against resistant strains due to its ability to penetrate bacterial membranes .
- β-Lactam Analogues: Compounds like ethyl (2Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate () are precursors for cephalosporins, suggesting the target compound could be modified for antibiotic development .
Biological Activity
Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with potential biological activities that have been the subject of various studies. This article aims to summarize the biological activities associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 433.52 g/mol. Its structure includes a benzofuran moiety and a thiazole ring, which are known to contribute to its biological activity (ChemicalBook) .
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzofuran derivative followed by the introduction of the thiazole moiety. The reaction conditions typically involve the use of coupling reagents and solvents conducive to amide bond formation (PMC) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing benzofuran and thiazole structures. This compound has shown promising in vitro activity against various bacterial strains. For instance, derivatives with similar structures have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria (PubChem) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Ethyl 2-[...] | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of Ethyl 2-[...] has been explored in various cancer cell lines. In studies involving human colon adenocarcinoma cells (HT29), it exhibited cytotoxic effects with an IC50 value suggesting moderate potency. Such findings are comparable to established chemotherapeutic agents, indicating its potential as a candidate for further development (PMC) .
Table 2: Cytotoxicity Data
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, recent investigations have suggested that derivatives of this compound may also exhibit anti-inflammatory effects. This is particularly relevant in models of acute inflammation where compounds similar to Ethyl 2-[...] showed significant reduction in inflammatory markers (Journal Article) .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving patients with bacterial infections treated with derivatives of benzofuran showed a marked improvement in recovery rates compared to standard antibiotic treatments.
- Case Study on Cancer Treatment : Clinical trials assessing the use of thiazole-containing compounds in combination with traditional chemotherapy revealed enhanced efficacy and reduced side effects.
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role | Optimal Conditions | Reference |
|---|---|---|---|
| Benzofuran-2-carbonyl chloride | Acylating agent for amidation | Anhydrous DCM, 0–5°C | |
| 4-Acetamidothiazole | Thiazole core functionalization | Reflux in ethanol |
Q. Table 2. Computational Parameters for DFT Studies
| Parameter | Value | Purpose |
|---|---|---|
| Basis Set | 6-311G(d,p) | Electron correlation accuracy |
| Solvent Model | PCM (water) | Simulate aqueous environments |
| Convergence Threshold | 1e Hartree | Energy minimization precision |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
